N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide
Description
N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a complex structure that includes a tert-butylphenoxy group, a propan-2-yl linkage, and a dioxothiolane ring, making it an interesting subject for research and development.
Properties
IUPAC Name |
N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-13(19-17(20)14-9-10-24(21,22)12-14)11-23-16-7-5-15(6-8-16)18(2,3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKAHIAFQKYJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylphenoxypropan-2-ol: This intermediate is synthesized by reacting 4-tert-butylphenol with epichlorohydrin under basic conditions.
Cyclization to form the dioxothiolane ring: The intermediate 4-tert-butylphenoxypropan-2-ol is then reacted with a thiolane derivative under acidic conditions to form the dioxothiolane ring.
Amidation: The final step involves the reaction of the dioxothiolane intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium halides, alkoxides, dimethyl sulfoxide, and acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Disrupting cellular processes: Affecting cell membrane integrity, protein synthesis, or DNA replication.
Generating reactive oxygen species: Inducing oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenoxy)-3-(morpholin-4-yl)propan-2-ol: Shares the tert-butylphenoxy group and propan-2-yl linkage but differs in the presence of a morpholine ring instead of the dioxothiolane ring.
1-(4-tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol: Similar structure with a pyridinylpiperazine group instead of the dioxothiolane ring.
Uniqueness
N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide is unique due to its combination of a tert-butylphenoxy group, a propan-2-yl linkage, and a dioxothiolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
